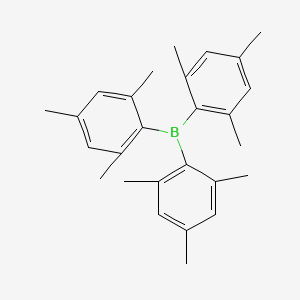

Trimesitylborane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149907. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tris(2,4,6-trimethylphenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33B/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFWLXFJBVILBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302271 | |

| Record name | Trimesitylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7297-95-2 | |

| Record name | Trimesitylborane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimesitylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Trimesitylborane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of trimesitylborane, a sterically hindered organoboron compound with significant applications in organic synthesis, frustrated Lewis pair chemistry, and materials science. The protocol detailed herein is based on the well-established Grignard reaction, a robust and widely utilized method for the formation of carbon-boron bonds.

Core Synthesis Pathway

The principal synthetic route to this compound involves the reaction of a mesityl Grignard reagent (mesitylmagnesium bromide) with boron trifluoride etherate. This reaction proceeds via a nucleophilic substitution mechanism where the Grignard reagent provides the mesityl nucleophile to displace the fluoride ions from the boron center.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of triarylboranes via Grignard reagents.[1][2] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

Mesityl bromide (2,4,6-trimethylbromobenzene)

-

Magnesium turnings

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (nitrogen or argon) with manifold

-

Heating mantle or oil bath

-

Schlenk line or glovebox (recommended)

Step 1: Preparation of Mesitylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: A three-necked flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas.

-

Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to help initiate the reaction.

-

Grignard Formation: A solution of mesityl bromide in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel. A small portion of this solution is added to the magnesium turnings. The reaction is initiated, which is typically indicated by a gentle bubbling and a slight warming of the flask. Gentle heating may be required to start the reaction.

-

Addition: Once the reaction has started, the remaining mesityl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the reaction mixture is stirred and heated under reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution is typically cloudy and grayish-brown.

Step 2: Synthesis of this compound

-

Cooling: The freshly prepared Grignard reagent is cooled in an ice bath.

-

Addition of Boron Trifluoride Etherate: A solution of boron trifluoride etherate in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C. A 3:1 molar ratio of the Grignard reagent to boron trifluoride etherate is typically used.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours or overnight.

Step 3: Work-up and Purification

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the crude product as a solid.

-

Recrystallization: The crude this compound is purified by recrystallization.[3][4][5] Suitable solvent systems include hot hexane or a mixture of hexane and a small amount of a more polar solvent like diethyl ether. The solid is dissolved in a minimal amount of the boiling solvent, and the solution is allowed to cool slowly to form crystals. The purified crystals are then collected by filtration and dried under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and analogous triarylboranes. Yields can vary depending on the purity of reagents and the reaction conditions.

| Parameter | Value/Range | Notes |

| Reactants | ||

| Mesityl Bromide | 3.0 equivalents | |

| Magnesium | 3.3 equivalents | A slight excess is used to ensure complete reaction of the aryl halide. |

| Boron Trifluoride Etherate | 1.0 equivalent | |

| Reaction Conditions | ||

| Grignard Formation Temperature | Reflux in Ether/THF | |

| Grignard Formation Time | 1 - 2 hours | After completion of addition. |

| Reaction with BF₃·OEt₂ Temp. | 0 °C to Room Temperature | |

| Reaction Time | Several hours to overnight | |

| Product Information | ||

| Typical Yield | 60 - 80% | Highly dependent on anhydrous conditions and purity of reagents. |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 193-195 °C |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Trimesitylborane: An In-depth Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimesitylborane, also known as tris(2,4,6-trimethylphenyl)borane, is a sterically hindered organoboron compound with unique electronic properties that make it a valuable reagent in modern chemistry. Its three bulky mesityl groups create a sterically protected, electron-deficient boron center, preventing the formation of classical Lewis acid-base adducts with many bases and giving rise to novel reactivity. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse reactivity of this compound, with a focus on its role in "frustrated Lewis pair" (FLP) chemistry, its reactions with nucleophiles, and its structural characteristics. Detailed experimental protocols and quantitative data are presented to aid researchers in its practical application.

Physical and Structural Properties

This compound is a white to pale yellow crystalline solid that is stable under normal laboratory conditions.[1][2] It is soluble in many organic solvents like dichloromethane and ethanol but is insoluble in water.[1] The steric bulk of the three mesityl groups is the defining feature of its structure, leading to a propeller-like conformation and rendering the boron center highly accessible yet sterically encumbered.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7297-95-2 | [3][4] |

| Molecular Formula | C₂₇H₃₃B | [2][3] |

| Molecular Weight | 368.36 g/mol | |

| Appearance | White to off-white or pale yellow powder/crystal | [1][2] |

| Melting Point | 193-195 °C | |

| Solubility | Soluble in organic solvents (e.g., ethanol, CH₂Cl₂); Insoluble in water | [1] |

| Storage Temperature | 2-8°C |

Table 2: Spectroscopic and Electrochemical Data

| Data Type | Value / Description | Reference(s) |

| ¹¹B NMR Chemical Shift (δ) | Typically observed in the range for tricoordinate boranes (+100 to -120 ppm) | [5] |

| ¹H & ¹³C NMR | Spectra are consistent with the mesityl group structure. | [6] |

| IR Spectrum | Data available from NIST and other databases. | [4] |

| Reduction Potential (E°) | -2.73 V (vs Cp₂Fe⁰/⁺ in THF) | [7] (from a 2025 study) |

Table 3: Representative Structural Parameters

Note: Direct crystallographic data for this compound is referenced in the Crystallography Open Database (COD).[3] The values below are representative of typical bond lengths and angles for related dimesitylboron compounds and provide a close approximation.

| Parameter | Value | Reference(s) |

| B-C Bond Length | ~1.57 Å | [7] (derived from related structures) |

| C-B-C Bond Angle | ~120° (approaching trigonal planar) | [7] (derived from related structures) |

Synthesis of this compound

The most common and effective method for synthesizing this compound is via the reaction of a mesityl-based organometallic reagent, typically a Grignard reagent, with a boron trihalide source.[8] The use of three equivalents of the Grignard reagent ensures the complete substitution at the boron center.

Diagram 1: Synthetic workflow for this compound via a Grignard reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and should be performed by trained personnel using appropriate safety precautions, including the use of an inert atmosphere.

Materials:

-

2-Bromo-1,3,5-trimethylbenzene (Mesityl bromide)

-

Magnesium turnings

-

Iodine (crystal, as initiator)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation: A three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (3.3 eq). The apparatus is purged with dry nitrogen. A small crystal of iodine is added. A solution of mesityl bromide (3.0 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is heated at reflux for 2 hours to ensure complete formation of the Grignard reagent. The solution is then cooled to room temperature.

-

Reaction with Boron Source: In a separate flame-dried flask under nitrogen, a solution of boron trifluoride diethyl etherate (1.0 eq) in anhydrous toluene is prepared and cooled to 0 °C in an ice bath. The prepared Grignard solution is transferred via cannula into the dropping funnel of this second apparatus and added dropwise to the cold BF₃·OEt₂ solution with vigorous stirring.

-

Reaction Completion and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol or acetonitrile) to yield this compound as a crystalline solid.

Chemical Reactivity

The unique steric and electronic environment of this compound dictates its reactivity, which is dominated by its Lewis acidity and its inability to form classical adducts with bulky partners.

Frustrated Lewis Pair (FLP) Chemistry

A Frustrated Lewis Pair (FLP) is a combination of a Lewis acid and a Lewis base that are sterically prevented from forming a classical dative bond adduct.[2][9] This unquenched reactivity can be harnessed to activate a variety of small molecules. This compound, as a bulky Lewis acid, can form FLPs with sterically demanding Lewis bases such as bulky phosphines (e.g., tri-tert-butylphosphine). The P/B pair can then cooperatively activate substrates like dihydrogen (H₂), olefins, and CO₂.[10]

Diagram 2: The concept of a Frustrated Lewis Pair (FLP) leading to H₂ activation.

General Protocol for FLP-Mediated H₂ Activation:

-

In an inert atmosphere glovebox, this compound (1.0 eq) and a bulky phosphine (e.g., tris(tert-butyl)phosphine, 1.0 eq) are dissolved in a dry, non-coordinating solvent (e.g., toluene or dichloromethane) in a J. Young NMR tube.

-

The solution is degassed via freeze-pump-thaw cycles.

-

An atmosphere of hydrogen gas (H₂) is introduced into the tube.

-

The reaction is monitored by multinuclear NMR spectroscopy (¹H, ³¹P, ¹¹B), observing the disappearance of the starting materials and the appearance of new signals corresponding to the phosphonium borohydride salt.

Reaction with Strong, Non-Bulky Bases

While this compound's steric bulk prevents reactions with many nucleophiles, it can react with small, strong bases, particularly organolithium reagents or dimsyl sodium.[11] The reaction does not occur at the boron center but involves the deprotonation of one of the ortho-methyl groups of a mesityl ring. This process is driven by the ability of the electron-deficient boron atom to stabilize the resulting negative charge, forming a novel boron-stabilized carbanion.[11] These anions are valuable intermediates in organoboron chemistry.

Diagram 3: Reaction of this compound with a strong base to form a carbanion.

General Protocol for Carbanion Formation:

-

Under a dry, inert atmosphere, this compound (1.0 eq) is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and the solution is cooled to -78 °C.

-

A solution of a strong base, such as n-butyllithium in hexanes (1.0 eq), is added dropwise with stirring.

-

The reaction mixture is allowed to stir at low temperature for a specified period and may be gradually warmed to room temperature.

-

The formation of the carbanion can be confirmed by NMR spectroscopy or by quenching the reaction with an electrophile (e.g., D₂O, MeI) and characterizing the resulting functionalized product.

Applications in Synthesis and Materials Science

The unique reactivity of this compound makes it a valuable tool in several areas:

-

Catalysis: As a key component of FLPs, it serves as a metal-free catalyst for hydrogenation and other small molecule activations.[12]

-

Organic Synthesis: It acts as a versatile reagent for carbon-boron bond formation and as an intermediate in the synthesis of other complex organoboron compounds.[1][12]

-

Polymer Chemistry: this compound is used in the development of boron-containing polymers, which can exhibit enhanced thermal stability and unique electronic properties.[2]

-

Materials Science: Its thermal and chemical stability makes it a candidate for creating high-performance materials for electronics and optoelectronics.[12]

Safety Information

This compound is generally considered stable under normal handling conditions. However, it can be irritating to the eyes, skin, and respiratory tract.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. The compound should be stored in a cool, dry place away from incompatible materials.[1]

References

- 1. This compound [chembk.com]

- 2. d-nb.info [d-nb.info]

- 3. This compound | C27H33B | CID 288633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]

- 6. rsc.org [rsc.org]

- 7. Crystal structure of bis(mesityl)(pyrrol-1-yl)borane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches to Triarylboranes from 1885 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Reactivity of B‐Connected Carboranylphosphines in Frustrated Lewis Pair Chemistry: A New Frame for a Classic System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probing site cooperativity of frustrated phosphine/borane Lewis pairs by a polymerization study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemimpex.com [chemimpex.com]

Unraveling the Steric Crowding in Trimesitylborane: An In-depth Structural and Geometric Analysis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the intricate molecular structure and geometry of trimesitylborane. This whitepaper provides a thorough examination of the compound's key structural parameters, supported by experimental and computational data, to elucidate the profound impact of steric hindrance on its chemical behavior.

This compound, a triarylborane with the chemical formula B(C₆H₂Me₃)₃, stands as a cornerstone in the study of sterically demanding organoboron compounds. Its unique propeller-like structure, dictated by the bulky mesityl (2,4,6-trimethylphenyl) groups, imparts remarkable stability and distinct reactivity, making it a subject of significant interest in organic synthesis and materials science. This guide delves into the precise molecular architecture of this compound, presenting a detailed analysis of its bond lengths, bond angles, and dihedral angles, underpinned by data from X-ray crystallography and computational modeling.

Molecular Structure: A Propeller Shaped Enigma

The central boron atom in this compound is bonded to three mesityl groups, resulting in a trigonal planar geometry around the boron. However, the immense steric repulsion between the ortho-methyl groups of the adjacent mesityl rings forces them to twist out of the BC₃ plane, creating a pronounced propeller-like conformation. This steric strain is the defining feature of this compound's structure and is responsible for its unique chemical properties, including its reduced Lewis acidity compared to less hindered triarylboranes.

The following diagram, generated using the DOT language, illustrates the significant steric hindrance between the mesityl groups, which prevents the boron center from being easily accessed.

Caption: Steric clash between ortho-methyl groups in this compound.

Quantitative Structural Data

The precise geometric parameters of this compound have been determined through single-crystal X-ray diffraction studies. The following tables summarize the key bond lengths, bond angles, and dihedral angles, providing a quantitative insight into its sterically congested structure. The data presented is a representative compilation from crystallographic studies.

Table 1: Key Bond Lengths in this compound

| Bond | Length (Å) |

| B-C | 1.57 - 1.58 |

| C-C (aryl) | 1.39 - 1.41 |

| C-C (Me) | 1.50 - 1.52 |

Table 2: Key Bond Angles in this compound

| Angle | Angle (°) |

| C-B-C | 119 - 121 |

| B-C-C | 118 - 122 |

| C-C-C (aryl) | 118 - 122 |

Table 3: Key Dihedral Angles in this compound

| Dihedral Angle (C-B-C-C) | Angle (°) |

| Mesityl Group Twist | 45 - 55 |

Experimental Protocols

The determination of the molecular structure of this compound relies heavily on single-crystal X-ray diffraction. A generalized experimental protocol for this technique is outlined below.

Single-Crystal X-ray Diffraction Protocol

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent, such as toluene or hexane.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, often coated in a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. A complete dataset is collected by rotating the crystal through a series of angles.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

The following workflow diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.

Caption: Workflow for X-ray crystallography.

Computational Chemistry Methods

In conjunction with experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the geometry and electronic structure of this compound.

DFT Geometry Optimization Protocol

-

Initial Structure: An initial 3D structure of this compound is built, often based on known structural motifs or from the crystal structure data.

-

Method Selection: A suitable DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, def2-TZVP) are chosen. The choice of functional and basis set is crucial for obtaining accurate results.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the atomic coordinates. This iterative process adjusts the positions of the atoms until a stationary point on the potential energy surface is found, corresponding to the optimized geometry.

-

Frequency Analysis: A frequency calculation is typically performed on the optimized geometry to confirm that it represents a true minimum (i.e., no imaginary frequencies).

The logical relationship between experimental and computational approaches in determining molecular structure is depicted in the following diagram.

Caption: Interplay between experiment and theory.

Conclusion

The molecular structure and geometry of this compound are dictated by the significant steric interactions between its three mesityl groups. This leads to a unique propeller-shaped conformation with distinct bond lengths, angles, and dihedral angles that have been precisely characterized by X-ray crystallography and corroborated by computational methods. A thorough understanding of this structure is paramount for researchers and scientists working in fields where the tailored reactivity and stability of organoboron compounds are critical, including catalysis and the development of novel materials and pharmaceuticals. This guide provides a foundational and quantitative overview to aid in these endeavors.

An In-depth Technical Guide to Trimesitylborane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of trimesitylborane, a sterically hindered organoboron compound with significant utility in modern chemistry.

Core Identifiers and Properties

This compound, a white to off-white or pale yellow crystalline solid, is characterized by the presence of three bulky mesityl (2,4,6-trimethylphenyl) groups attached to a central boron atom. This steric hindrance imparts unique reactivity and stability to the molecule.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below to facilitate its unambiguous identification in databases and publications.

| Identifier Type | Value |

| CAS Number | 7297-95-2 |

| IUPAC Name | tris(2,4,6-trimethylphenyl)borane |

| Synonyms | Trimesityl boron, Borane, trimesityl-, Tris(2,4,6-trimethylphenyl)borane |

| Molecular Formula | C₂₇H₃₃B[1] |

| InChI | InChI=1S/C27H33B/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 |

| InChIKey | FXFWLXFJBVILBE-UHFFFAOYSA-N |

| SMILES | Cc1cc(C)c(B(c2c(C)cc(C)cc2C)c3c(C)cc(C)cc3C)c(C)c1 |

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Weight | 368.36 g/mol [1] |

| Appearance | White to off-white or pale yellow powder |

| Melting Point | 193-195 °C (lit.)[2] |

| Solubility | Soluble in many organic solvents, insoluble in water |

| Storage Temperature | 2-8°C[2] |

| Stability | Air-stable due to steric hindrance[3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reaction of a mesityl Grignard reagent with a boron halide, a method reported by Brown and Dodson in 1957.[3]

Experimental Protocol: Synthesis of this compound

This protocol is based on the established synthesis from mesitylmagnesium bromide and boron trifluoride etherate.[4] All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

-

Magnesium turnings

-

Mesityl bromide (2-bromo-1,3,5-trimethylbenzene)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous toluene

Procedure:

-

Preparation of Mesitylmagnesium Bromide:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of mesityl bromide in anhydrous diethyl ether or THF and add it to the addition funnel.

-

Add a small portion of the mesityl bromide solution to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining mesityl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Boron Trifluoride Etherate:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of boron trifluoride etherate in anhydrous diethyl ether or THF to the stirred Grignard solution. A white precipitate will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

To drive the reaction to completion, add anhydrous toluene and distill off the lower-boiling ether solvent.

-

Reflux the resulting toluene solution for 4 hours.[4]

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with toluene or diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification

The crude this compound can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol, a mixture of hexanes and ethyl acetate, or a mixture of hexanes and tetrahydrofuran.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath or refrigerator can increase the yield of the purified product.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Key Applications and Reaction Mechanisms

This compound's unique steric and electronic properties make it a valuable reagent in various areas of chemistry, most notably in the field of Frustrated Lewis Pair (FLP) chemistry.

Frustrated Lewis Pair Chemistry

A Frustrated Lewis Pair is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This unquenched reactivity allows the pair to cooperatively activate a variety of small molecules, such as dihydrogen (H₂), olefins, and carbon dioxide. This compound, with its bulky mesityl groups, is an excellent Lewis acid component for FLPs.

The diagram below illustrates the general principle of dihydrogen activation by a this compound-based FLP.

References

Trimesitylborane: A Technical Guide to its Solubility and Reactivity in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimesitylborane, a sterically hindered organoboron compound, is a versatile reagent and catalyst in modern organic synthesis. Its unique electronic and steric properties make it a powerful Lewis acid, enabling a range of chemical transformations. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in research and development, including in the synthesis of pharmaceutical intermediates.[1] This guide provides a comprehensive overview of the solubility characteristics of this compound, details experimental protocols for its solubility determination, and explores its reactivity through key catalytic mechanisms.

Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Solubility |

| Alcohols | Ethanol | Soluble[1] |

| Chlorinated | Dichloromethane | Soluble[1] |

| Ethers | Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Soluble | |

| Aromatics | Toluene | Soluble |

| Benzene | Soluble | |

| Alkanes | Hexane | Sparingly Soluble |

| Aqueous | Water | Insoluble[1] |

Note: The classifications of "Soluble" and "Sparingly Soluble" are based on general descriptions found in chemical literature. For precise applications, experimental determination of quantitative solubility is recommended.

Experimental Protocol for Determining Solubility

The determination of the precise solubility of an air- and moisture-sensitive compound like this compound requires careful experimental technique. The following protocol outlines a general method for obtaining quantitative solubility data.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Schlenk flask or a vial with a septum-sealed cap

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringe and needle for solvent transfer

-

Inert gas (Argon or Nitrogen) supply

-

Analytical balance

-

Volumetric flasks

-

A suitable analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectrometer)

Procedure:

-

Preparation of the Saturated Solution:

-

Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), add an excess amount of this compound to a pre-dried Schlenk flask or vial. The presence of undissolved solid is crucial to ensure saturation.

-

Using a syringe, add a known volume of the anhydrous organic solvent to the flask.

-

Seal the flask and place it in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Dilution:

-

Once equilibrium is established, stop the stirring and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, gas-tight syringe. To avoid drawing up solid particles, a filter-tip needle can be used.

-

Dispense the withdrawn solution into a volumetric flask of an appropriate size and record the exact weight of the transferred solution.

-

Dilute the sample with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical instrument.

-

For UV-Vis spectroscopy, a calibration curve of absorbance versus known concentrations of this compound in the solvent should be prepared.

-

For HPLC, a calibration curve of peak area versus known concentrations is required.

-

For NMR, an internal standard with a known concentration can be used to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample, calculate the concentration of the original saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Key Reactivity: Frustrated Lewis Pair Chemistry

This compound is a cornerstone of "Frustrated Lewis Pair" (FLP) chemistry. An FLP is a combination of a sterically hindered Lewis acid and a Lewis base that, due to steric impediment, cannot form a classical adduct. This "frustration" leads to unique reactivity, enabling the activation of small molecules.

Hydrogen Activation by a this compound-based FLP

One of the most significant applications of FLPs is the heterolytic cleavage of molecular hydrogen. This process is fundamental to metal-free hydrogenation reactions. The diagram below illustrates the general mechanism.

In this mechanism, the bulky Lewis acid (this compound) and Lewis base approach a molecule of hydrogen. In the transition state, the B-H and P-H (in the case of a phosphine base) bonds begin to form as the H-H bond breaks. This results in the formation of an ion pair, with the proton transferred to the Lewis base and the hydride to the Lewis acid.

Catalytic Hydrogenation of an Imine

The activated hydrogen from an FLP can then be used to reduce unsaturated substrates, such as imines. This is a key transformation in the synthesis of amines, which are prevalent in many pharmaceutical compounds.

The catalytic cycle begins with the activated hydrogen species generated by the FLP. The hydride from the borate anion attacks the electrophilic carbon of the imine, while the proton from the Lewis base protonates the nitrogen atom. This concerted or stepwise process results in the formation of the corresponding amine and regenerates the frustrated Lewis pair, allowing the catalytic cycle to continue.

Conclusion

This compound is a valuable compound for researchers in organic synthesis and drug development. While quantitative solubility data requires experimental determination for specific applications, its general solubility in common organic solvents is well-established. Its role in Frustrated Lewis Pair chemistry opens up a wide array of catalytic transformations, most notably in metal-free hydrogenations. The provided experimental protocol and mechanistic diagrams serve as a foundational guide for the effective and informed use of this powerful reagent.

References

An In-depth Technical Guide to the Discovery and History of Trimesitylborane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimesitylborane, a triorganoborane featuring three bulky mesityl (2,4,6-trimethylphenyl) groups, has carved a unique niche in the landscape of organic and organometallic chemistry. Its discovery marked a significant milestone in understanding the steric and electronic effects in organoboron compounds. This guide provides a comprehensive overview of the discovery, history, synthesis, and key physicochemical properties of this compound, tailored for professionals in research and development.

Introduction

This compound, with the chemical formula B(C₉H₁₁)₃, is a white crystalline solid that has garnered considerable attention due to its unique steric hindrance around the boron center. This steric bulk imparts unusual stability and reactivity, making it a valuable tool in various chemical transformations, including its pioneering role in the development of Frustrated Lewis Pair (FLP) chemistry. This document delves into the historical context of its discovery and provides detailed technical information relevant to its synthesis and characterization.

Discovery and Historical Context

The synthesis and characterization of this compound were first reported in 1957 by the Nobel laureate Herbert C. Brown and his colleague Vance H. Dodson.[1] Their work was part of a broader investigation into the stereochemistry of organoboranes. At the time, the synthesis of sterically hindered triarylboranes posed a significant challenge. Brown and Dodson's successful preparation of this compound provided a valuable platform for studying the impact of extreme steric crowding on the chemical and physical properties of a trivalent boron species.[1]

Their seminal paper, "Studies in Stereochemistry. XXII. The Preparation and Reactions of this compound," published in the Journal of the American Chemical Society, detailed the synthesis and a comparative study of its reactivity against less sterically hindered triarylboranes like triphenylborane.[1] This work laid the foundation for understanding how steric shielding could be used to modulate the Lewis acidity of the boron center, a concept that would later become central to the field of FLP chemistry.

Physicochemical Properties

This compound is a stable organoboron compound with a range of applications in organic synthesis and materials science.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₃B | [3] |

| Molecular Weight | 368.36 g/mol | [3] |

| Appearance | White to yellow crystalline powder or crystal | [4] |

| Melting Point | 193-195 °C | [4] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water. | [4] |

| CAS Number | 7297-95-2 | [3] |

Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of a Grignard reagent, mesitylmagnesium bromide, with boron trifluoride etherate. The following protocol is based on the original synthesis described by Brown and Dodson and general procedures for similar reactions.

4.1. Synthesis of this compound

Materials:

-

Magnesium turnings

-

2-Bromo-1,3,5-trimethylbenzene (Bromomesitylene)

-

Anhydrous diethyl ether

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous toluene

-

Anhydrous hexane

-

Standard Schlenk line or glovebox equipment

-

Dry glassware

Procedure:

-

Preparation of Mesitylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of bromomesitylene in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromomesitylene solution to the magnesium turnings. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining bromomesitylene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution will appear grayish and turbid.

-

-

Reaction with Boron Trifluoride Etherate:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate flame-dried flask, prepare a solution of boron trifluoride etherate in anhydrous diethyl ether or toluene.

-

Slowly add the BF₃·OEt₂ solution to the stirred Grignard reagent via a cannula or dropping funnel. An exothermic reaction will occur, and a white precipitate will form. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours to drive the reaction to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether or toluene (2 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from a suitable solvent system, such as hot hexane or toluene, to yield pure this compound as a white crystalline solid.

-

Characterization Data

The structure and purity of this compound are confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of this compound. The following table summarizes the typical chemical shifts observed.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

| ¹H NMR | ~6.8 | s | Aromatic H | [5] |

| ~2.3 | s | para-CH₃ | [5] | |

| ~2.0 | s | ortho-CH₃ | [5] | |

| ¹³C NMR | ~141 | s | C-B | [5] |

| ~139 | s | Aromatic C-CH₃ (ortho) | [5] | |

| ~138 | s | Aromatic C-CH₃ (para) | [5] | |

| ~128 | s | Aromatic C-H | [5] | |

| ~23 | q | ortho-CH₃ | [5] | |

| ~21 | q | para-CH₃ | [5] | |

| ¹¹B NMR | ~60-70 | br s | B(mes)₃ | [5] |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic bands corresponding to the vibrations of the mesityl groups and the boron-carbon bond. Key absorptions include:

-

~2900-3000 cm⁻¹: C-H stretching vibrations of the methyl and aromatic groups.

-

~1600 and ~1460 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1380 cm⁻¹: C-H bending vibrations of the methyl groups.

-

~1200-1300 cm⁻¹: B-C stretching vibration (often weak).

Logical Relationships and Workflows

The synthesis of this compound follows a logical sequence of chemical transformations, which can be visualized to aid in understanding the experimental workflow.

Caption: Synthetic workflow for this compound.

Conclusion

The discovery of this compound by Brown and Dodson was a pivotal moment in organoboron chemistry. Its unique steric properties have not only provided fundamental insights into chemical reactivity but have also paved the way for new synthetic methodologies, most notably in the burgeoning field of Frustrated Lewis Pairs. The detailed experimental and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this remarkable compound.

References

Frustrated Lewis Pair Chemistry with Trimesitylborane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful paradigm in metal-free catalysis, enabling the activation of small molecules and facilitating a range of chemical transformations. This technical guide focuses on the core principles and applications of FLPs centered around the sterically encumbered Lewis acid, trimesitylborane (B(Mes)₃). Through a detailed exploration of its synthesis, reactivity, and catalytic applications, this document provides researchers and professionals in drug development with a comprehensive understanding of the utility of this compound in FLP chemistry. Key quantitative data, detailed experimental protocols, and mechanistic pathways are presented to facilitate the practical application of this chemistry.

Introduction to Frustrated Lewis Pairs and the Role of this compound

Frustrated Lewis Pairs are combinations of Lewis acids and bases that are sterically hindered from forming a classical dative bond. This "frustration" results in unquenched reactivity at both the acidic and basic centers, which can cooperatively activate a variety of small molecules such as H₂, CO₂, and olefins.[1]

This compound, B(Mes)₃, is a bulky triarylborane that serves as an effective Lewis acid component in many FLP systems.[2][3] Its three mesityl (2,4,6-trimethylphenyl) groups create significant steric hindrance around the boron center, preventing adduct formation with bulky Lewis bases like trimesitylphosphine (P(Mes)₃) or tri-tert-butylphosphine (P(tBu)₃).[1] This property makes B(Mes)₃ a cornerstone reagent for FLP-mediated transformations, including catalytic hydrogenation and carbon dioxide capture.[1][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a mesityl Grignard reagent with a boron trihalide, such as boron trifluoride diethyl etherate (BF₃·OEt₂). The bulky mesityl groups drive the reaction to completion, affording the desired triarylborane in good yield.

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

2-Bromomesitylene

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether

-

Anhydrous toluene

-

Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings (3.0 g, 125 mmol) are placed in anhydrous diethyl ether (50 mL). A solution of 2-bromomesitylene (25.0 g, 125 mmol) in anhydrous diethyl ether (100 mL) is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating if necessary. After the addition is complete, the mixture is refluxed for 2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Boron Trifluoride: The Grignard solution is cooled to 0 °C in an ice bath. A solution of boron trifluoride diethyl etherate (5.9 g, 41.7 mmol) in anhydrous diethyl ether (50 mL) is added dropwise to the stirred Grignard reagent over a period of 1 hour.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours. The mixture is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is recrystallized from a hot toluene/heptane mixture to afford this compound as a white crystalline solid.

Characterization Data:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 193-195 °C.[3]

-

¹¹B NMR (CDCl₃): δ = +74.4 ppm (broad singlet).

-

¹H NMR (CDCl₃): δ = 6.84 (s, 6H, Ar-H), 2.32 (s, 18H, o-CH₃), 1.98 (s, 9H, p-CH₃).

-

¹³C NMR (CDCl₃): δ = 148.3 (ipso-C), 141.3, 139.3, 128.4, 23.4 (o-CH₃), 21.2 (p-CH₃).

Activation of Small Molecules

A hallmark of FLP chemistry is the activation of small, kinetically inert molecules. B(Mes)₃-based FLPs have demonstrated remarkable efficacy in activating dihydrogen and carbon dioxide.

Dihydrogen Activation

The combination of B(Mes)₃ with a sterically hindered phosphine, such as trimesitylphosphine (P(Mes)₃) or tri-tert-butylphosphine (P(tBu)₃), results in the heterolytic cleavage of dihydrogen (H₂). This process yields a phosphonium borohydride salt, [R₃PH]⁺[HB(Mes)₃]⁻, which serves as a metal-free source of a proton and a hydride.[1]

Caption: Heterolytic cleavage of H₂ by a B(Mes)₃/PR₃ FLP.

Experimental Protocol: Dihydrogen Activation with B(Mes)₃ and P(tBu)₃

Materials:

-

This compound (B(Mes)₃)

-

Tri-tert-butylphosphine (P(tBu)₃)

-

Anhydrous toluene

-

Schlenk flask equipped with a J. Young valve

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox, a Schlenk flask is charged with this compound (368 mg, 1.0 mmol) and tri-tert-butylphosphine (202 mg, 1.0 mmol).

-

Anhydrous toluene (10 mL) is added, and the flask is sealed with a J. Young valve.

-

The flask is removed from the glovebox and connected to a hydrogen line.

-

The solution is degassed via three freeze-pump-thaw cycles, and then backfilled with hydrogen gas (1 atm).

-

The reaction mixture is stirred at room temperature for 4 hours. The formation of a white precipitate indicates the formation of the phosphonium borohydride salt.

-

The precipitate can be isolated by filtration under an inert atmosphere, washed with cold pentane, and dried under vacuum.

Characterization Data for [tBu₃PH]⁺[HB(Mes)₃]⁻:

-

³¹P NMR (CD₂Cl₂): A doublet centered around δ = +50 ppm (¹J(P,H) ≈ 450 Hz), characteristic of a phosphonium proton.

-

¹¹B NMR (CD₂Cl₂): A broad quartet centered around δ = -20 to -30 ppm, indicative of a tetracoordinate boron with one directly attached hydrogen.[5][6]

Carbon Dioxide Activation

B(Mes)₃-based FLPs can also capture and activate carbon dioxide (CO₂). The Lewis basic phosphine attacks the electrophilic carbon of CO₂, while the Lewis acidic boron center coordinates to one of the oxygen atoms. This results in the formation of a zwitterionic adduct where the CO₂ molecule is chemically activated.[7]

Caption: Activation of CO₂ by a B(Mes)₃/PR₃ FLP.

Catalytic Applications: Hydrogenation of Imines

One of the most significant applications of B(Mes)₃-based FLPs is in the metal-free catalytic hydrogenation of unsaturated substrates, such as imines. The phosphonium borohydride salt, formed by H₂ activation, serves as the active catalyst for the reduction.

Catalytic Cycle for Imine Hydrogenation

The catalytic cycle for the hydrogenation of an imine, for example, N-benzylideneaniline, involves several key steps:

-

H₂ Activation: The FLP (B(Mes)₃ and a phosphine) reversibly activates H₂ to form the phosphonium borohydride salt.

-

Protonation of Imine: The acidic proton from the phosphonium cation is transferred to the nitrogen atom of the imine, forming an iminium ion.

-

Hydride Transfer: The hydridic borate anion delivers a hydride to the electrophilic carbon of the iminium ion, yielding the corresponding amine and regenerating the FLP.

-

Catalyst Regeneration: The regenerated FLP can then activate another molecule of H₂, continuing the catalytic cycle.

Caption: Catalytic cycle for imine hydrogenation with a B(Mes)₃ FLP.

Experimental Protocol: Catalytic Hydrogenation of N-Benzylideneaniline

Materials:

-

This compound (B(Mes)₃)

-

Tri-tert-butylphosphine (P(tBu)₃)

-

N-benzylideneaniline

-

Anhydrous toluene

-

High-pressure autoclave

-

Hydrogen gas (high purity)

Procedure:

-

To a glass liner for a high-pressure autoclave, this compound (18.4 mg, 0.05 mmol, 5 mol%), tri-tert-butylphosphine (10.1 mg, 0.05 mmol, 5 mol%), and N-benzylideneaniline (181 mg, 1.0 mmol) are added inside a glovebox.

-

Anhydrous toluene (5 mL) is added, and the liner is sealed inside the autoclave.

-

The autoclave is removed from the glovebox, purged several times with hydrogen gas, and then pressurized to 40 atm with H₂.

-

The reaction mixture is stirred and heated to 100 °C for 24 hours.

-

After cooling to room temperature and venting the excess hydrogen, the reaction mixture is analyzed by GC-MS or ¹H NMR to determine the conversion to N-benzylaniline.

-

For isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity of this compound and related FLP systems.

Table 1: Thermodynamic and Kinetic Data for H₂ Activation

| Lewis Acid | Lewis Base | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔH_rxn (kcal/mol) | Reference |

|---|---|---|---|---|---|

| B(C₆F₅)₃ | P(Mes)₃ | 3.25 | -48.7 | -33.7 | [4] |

| B(Mes)₃ | P(tBu)₃ | ND | ND | ND | |

| B(C₆F₅)₃ | P(tBu)₃ | ~3.9 (calc.) | ND | ~-4.3 (calc.) | [8] |

ND: Not Determined

Table 2: Representative ¹¹B and ³¹P NMR Chemical Shifts

| Compound / Adduct | Solvent | ¹¹B δ (ppm) | ³¹P δ (ppm) | Reference |

|---|---|---|---|---|

| B(Mes)₃ | CDCl₃ | +74.4 | - | This work |

| P(tBu)₃ | CDCl₃ | - | +63.2 | [9] |

| [tBu₃PH]⁺[HB(C₆F₅)₃]⁻ | CD₂Cl₂ | -24.1 | +53.4 | [10] |

| [Mes₃PH]⁺[HB(C₆F₅)₃]⁻ | CD₂Cl₂ | -23.5 | +37.0 | [4] |

| [R₃PH]⁺[HB(Mes)₃]⁻ | Est. | -20 to -30 | +30 to +60 | [5][6] |

Est.: Estimated range based on similar structures

Table 3: Catalytic Hydrogenation of Imines with B(C₆F₅)₃/P(tBu)₃ FLP

| Imine Substrate | Product Amine | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| N-benzylidene-tert-butylamine | N-benzyl-tert-butylamine | >98 | 5 mol% cat., 4 atm H₂, 80°C, 24h | [10] |

| N-(1-phenylethylidene)aniline | N-(1-phenylethyl)aniline | 95 | 5 mol% cat., 4 atm H₂, 80°C, 40h | [10] |

| N-cyclohexylidenecyclohexylamine | N-cyclohexylcyclohexylamine | >98 | 5 mol% cat., 4 atm H₂, 80°C, 24h | [10] |

(Data for the analogous B(C₆F₅)₃ system is provided for illustrative purposes)

Conclusion

This compound is a versatile and powerful Lewis acid for the construction of frustrated Lewis pairs. Its steric bulk effectively prevents the formation of classical Lewis adducts with hindered bases, enabling the cooperative activation of small molecules like dihydrogen and carbon dioxide. The application of B(Mes)₃-based FLPs in metal-free catalytic hydrogenations offers a valuable alternative to traditional transition metal catalysts, with significant potential in organic synthesis and drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore and utilize the rich chemistry of this compound-based frustrated Lewis pairs.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Triarylboranes from 1885 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chm.bris.ac.uk [chm.bris.ac.uk]

Trimesitylborane: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimesitylborane, also known as tris(2,4,6-trimethylphenyl)borane, is a sterically hindered triarylborane that has garnered significant interest in organic synthesis and materials science.[1] Its unique electronic and structural properties, stemming from the three bulky mesityl groups attached to a central boron atom, impart remarkable stability compared to other organoboranes.[2] This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and detailed protocols for its handling and stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₃B | [1][3] |

| Molecular Weight | 368.36 g/mol | [1][3] |

| Appearance | White to off-white or pale yellow powder/solid | [1][4] |

| Melting Point | 193-195 °C | [1] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; Insoluble in water. | [4] |

Stability Profile

This compound is recognized as a stable organoboron compound, a characteristic attributed to the significant steric protection of the electron-deficient boron center by the three mesityl groups.[1][2] This steric hindrance makes it less susceptible to decomposition compared to less hindered triarylboranes like triphenylborane.[2] However, it is still sensitive to certain environmental factors.

Thermal Stability

Sensitivity to Air and Moisture

Like most organoboranes, this compound is sensitive to air and moisture. The empty p-orbital on the boron atom makes it a Lewis acid and susceptible to attack by nucleophiles, including oxygen and water.

-

Oxidation: Exposure to oxygen can lead to the oxidation of the boron-carbon bonds. The oxidation of trialkylboranes is known to proceed through a radical mechanism, and it is plausible that a similar pathway exists for this compound, leading to the formation of borinate and boronate esters, and ultimately boric acid and mesitylenol upon full oxidation.

-

Hydrolysis: Reaction with water leads to the cleavage of the boron-carbon bonds to form boric acid and mesitylene. The kinetics of hydrolysis for amine boranes have been studied and show a dependence on pH.[6] While specific kinetic data for this compound is unavailable, it is expected to be significantly more stable towards hydrolysis than less hindered boranes due to steric hindrance.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and reactivity of this compound.

Storage Conditions

The recommended storage conditions for this compound are summarized in Table 2.

| Parameter | Recommendation | Reference(s) |

| Temperature | 2-8 °C | [1] |

| Atmosphere | Under an inert atmosphere (e.g., nitrogen or argon) | [4] |

| Light | Protect from light | N/A |

| Moisture | Store in a dry place, away from water | [4] |

| Container | Tightly sealed, suitable for air-sensitive reagents (e.g., Sure/Seal™ bottles) | N/A |

Handling Precautions

This compound should be handled by trained personnel in a well-ventilated area, preferably in a fume hood or glovebox.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[4] Avoid inhalation of dust and contact with skin and eyes.[4]

Experimental Protocols

The following are generalized protocols for the synthesis and stability testing of this compound, based on procedures for air-sensitive compounds.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of triarylboranes.[2]

Materials:

-

2-Bromomesitylene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous toluene

-

Standard Schlenk line apparatus

-

Dry glassware

Procedure:

-

Grignard Reagent Formation: In a flame-dried Schlenk flask under an inert atmosphere, react magnesium turnings with 2-bromomesitylene in anhydrous diethyl ether or THF to form mesitylmagnesium bromide.

-

Reaction with BF₃·OEt₂: To the freshly prepared Grignard reagent at 0 °C, slowly add a solution of boron trifluoride etherate in anhydrous toluene.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reaction. The steric hindrance of the mesityl groups may require forcing conditions to drive the reaction to completion.[2]

-

Work-up: After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol for Stability Testing

This protocol outlines a general procedure for assessing the stability of this compound under various conditions, following ICH guidelines for stability testing.[7][8][9][10]

Objective: To evaluate the stability of this compound under defined storage conditions over a specified period.

Materials and Equipment:

-

This compound (multiple batches if available)

-

Climate-controlled stability chambers

-

Inert atmosphere glovebox or Schlenk line

-

Analytical balance

-

HPLC or GC with a suitable column and detector

-

NMR spectrometer

-

Appropriate vials and closures for air-sensitive solids

Procedure:

-

Sample Preparation: Under an inert atmosphere, accurately weigh samples of this compound into pre-cleaned and dried vials.

-

Storage Conditions: Place the vials in stability chambers set to the desired conditions. Recommended long-term storage is 2-8 °C. Accelerated stability testing can be performed at higher temperatures (e.g., 25 °C/60% RH, 40 °C/75% RH) for a shorter duration.

-

Testing Intervals: For long-term studies, test the samples at initial (time zero), 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, testing at 0, 3, and 6 months is recommended.[9]

-

Analytical Methods: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity and Degradation Products: Use a validated stability-indicating HPLC or GC method to determine the purity of this compound and quantify any degradation products.

-

Identity: Confirm the identity of the compound using a suitable spectroscopic method like NMR.

-

-

Data Analysis: Compare the results at each time point to the initial data to identify any significant changes and establish a stability profile.

Visualizations

Plausible Decomposition Pathways

The following diagrams illustrate the plausible decomposition pathways of this compound upon exposure to oxygen and water, based on the known reactivity of organoboranes.

Caption: Plausible decomposition pathways of this compound.

Experimental Workflow for Handling

The following diagram outlines a typical workflow for handling air-sensitive this compound.

Caption: Workflow for handling this compound.

Conclusion

This compound is a remarkably stable organoboron compound, primarily due to the steric shielding provided by its three mesityl groups. Despite its stability, it is susceptible to degradation by atmospheric oxygen and moisture. Therefore, stringent adherence to proper storage and handling protocols under inert conditions is paramount to preserving its quality and reactivity. The experimental procedures outlined in this guide provide a framework for the safe and effective use of this compound in a research and development setting. Further quantitative studies on its thermal decomposition and degradation kinetics would be beneficial for a more complete understanding of its stability profile.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic Approaches to Triarylboranes from 1885 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C27H33B | CID 288633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chembk.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. qlaboratories.com [qlaboratories.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

Methodological & Application

Application Notes and Protocols for Trimesitylborane-Catalyzed Hydroboration of Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroboration of alkynes is a powerful and atom-economical method for the synthesis of vinylboronates, which are versatile intermediates in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. While transition-metal catalysts are often employed for this transformation, there is growing interest in metal-free alternatives. Sterically hindered triarylboranes, acting as Lewis acids, have emerged as promising catalysts for such reactions.

This document provides detailed application notes and protocols for the hydroboration of alkynes, with a focus on the catalytic potential of trimesitylborane. Due to a lack of specific published data on this compound for this application, the protocols and data presented herein are based on analogous, well-studied, sterically hindered triarylborane catalysts, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃) and tris(2,4,6-trifluorophenyl)borane. These examples serve as a strong predictive framework for the behavior of this compound and provide a solid foundation for reaction development.

Principle and Advantages

The catalytic cycle is generally believed to involve the activation of a borane source, such as pinacolborane (HBpin), by the bulky triarylborane Lewis acid. This can proceed through different mechanistic pathways, including the formation of a frustrated Lewis pair (FLP) with the alkyne or the generation of a more electrophilic boron species that facilitates the hydroboration.

Key Advantages of Using Sterically Hindered Triarylborane Catalysts:

-

Metal-Free Catalysis: Avoids potential contamination of the products with transition metals, which is particularly important in pharmaceutical applications.

-

High Regioselectivity: The steric bulk of the catalyst can impart high control over the regiochemical outcome of the hydroboration, typically favoring the anti-Markovnikov product for terminal alkynes.

-

Functional Group Tolerance: These catalysts often exhibit good tolerance to a variety of functional groups.

-

Mild Reaction Conditions: Many of these reactions can be carried out under mild conditions.

Data Presentation

The following tables summarize representative quantitative data for the hydroboration of terminal and internal alkynes using sterically hindered triarylborane catalysts.

Table 1: Catalytic Hydroboration of Terminal Alkynes with Tris(2,4,6-trifluorophenyl)borane

| Entry | Alkyne Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Regioselectivity (E/Z) |

| 1 | Phenylacetylene | 5 | 1 | 99 | >99:1 |

| 2 | 4-Methylphenylacetylene | 5 | 1 | 98 | >99:1 |

| 3 | 4-Methoxyphenylacetylene | 5 | 1 | 95 | >99:1 |

| 4 | 1-Hexyne | 5 | 2 | 85 | >99:1 |

| 5 | 3,3-Dimethyl-1-butyne | 5 | 3 | 71 | >99:1 |

Data adapted from analogous systems and are intended for illustrative purposes.

Table 2: Catalytic trans-Hydroboration of Terminal Alkynes with B(C₆F₅)₃ [1]

| Entry | Alkyne Substrate | Catalyst Loading (mol%) | Time | Yield (%) | Regioselectivity (Z/E) |

| 1 | 4-Ethynyltoluene | 5 | <5 min | 97 | >99:1 |

| 2 | Phenylacetylene | 5 | <5 min | 96 | >99:1 |

| 3 | 1-Hexyne | 5 | 1 h | 95 | >99:1 |

This system provides the less common Z-vinylborane isomer.

Experimental Protocols

The following are generalized protocols for the hydroboration of alkynes using a sterically hindered triarylborane catalyst, based on established procedures for analogous catalysts. Note: These protocols should be considered as a starting point and may require optimization for this compound.

Protocol 1: General Procedure for the Catalytic Hydroboration of Terminal Alkynes

Materials:

-

Terminal alkyne (1.0 mmol, 1.0 equiv)

-

This compound (or analogous triarylborane catalyst) (0.05 mmol, 5 mol%)

-

Pinacolborane (HBpin) (1.1 mmol, 1.1 equiv)

-

Anhydrous, inert solvent (e.g., toluene, dichloromethane) (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In a glovebox or under a strict inert atmosphere, add the this compound catalyst to a flame-dried Schlenk tube equipped with a magnetic stir bar.

-

Add the anhydrous solvent, followed by the terminal alkyne substrate.

-

To the stirred solution, add pinacolborane dropwise at room temperature.

-

Stir the reaction mixture at room temperature or a specified temperature (e.g., 60 °C) and monitor the progress by TLC, GC-MS, or NMR spectroscopy.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Procedure for the trans-Hydroboration of Terminal Alkynes (leading to Z-isomers)

Materials:

-

Terminal alkyne (1.0 mmol, 1.0 equiv)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.05 mmol, 5 mol%)

-

N-Heterocyclic carbene (NHC)-stabilized 9-BBN(H) adduct (1.0 mmol, 1.0 equiv)

-

Anhydrous, inert solvent (e.g., benzene, toluene) (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve the (NHC)9-BBN(H) precursor in the anhydrous solvent in a Schlenk tube.

-

Add the terminal alkyne to the solution.

-

In a separate vial, prepare a solution of B(C₆F₅)₃ in the same solvent and add it to the reaction mixture to initiate the reaction.

-

Stir the reaction at room temperature. The reaction is often rapid (<5 minutes).

-

Monitor the reaction by NMR spectroscopy to confirm the formation of the Z-vinylborane.

-

Upon completion, the product can be isolated and purified as required. For subsequent reactions like Suzuki-Miyaura coupling, the NHC can be removed by the addition of Et₂O-BF₃.[1]

Visualizations

The following diagrams illustrate the proposed catalytic cycle, a general experimental workflow, and the logical relationship of regioselectivity in the hydroboration of alkynes.

References

Application Notes and Protocols: The Role of Steric Hindrance in Frustrated Lewis Pair Chemistry with Trimesitylborane

For Researchers, Scientists, and Drug Development Professionals

Introduction to Frustrated Lewis Pairs and the Unique Case of Trimesitylborane

Frustrated Lewis Pairs (FLPs) are combinations of Lewis acids and bases that are sterically hindered from forming a classical dative bond. This "frustration" leaves the acidic and basic sites available to cooperatively activate a variety of small molecules, such as H₂, CO₂, and olefins, enabling metal-free catalysis for a range of chemical transformations. A cornerstone of FLP chemistry is the careful balance between steric bulk and electronic properties of the Lewis acid and base.

While tris(pentafluorophenyl)borane (B(C₆F₅)₃) is a widely employed Lewis acid in FLP chemistry due to its high Lewis acidity and moderate steric profile, the use of this compound (B(Mes)₃) presents a unique case. The extreme steric bulk imparted by the three mesityl groups significantly influences its reactivity. In fact, studies have shown that combinations of highly hindered phosphines, such as tri-tert-butylphosphine (tBu₃P), with this compound do not react with dihydrogen (H₂).[1] This lack of reactivity is attributed to the severe steric congestion around the boron center, which prevents the close approach required for the activation of small molecules like H₂.

These findings underscore the principle that while steric hindrance is essential for the formation of an FLP, excessive bulk can completely shut down the desired reactivity. Therefore, the application of this compound in traditional FLP-mediated small molecule activation is limited.

The following application notes and protocols will focus on a well-established frustrated Lewis pair system, utilizing tris(pentafluorophenyl)borane as the Lewis acid, to provide a representative overview of the experimental methodologies and data presentation in this field. This will serve as a practical guide for researchers interested in the application of FLP chemistry.

Application: Catalytic Hydrogenation of Imines using a Phosphine/Borane FLP

This section details the application of a frustrated Lewis pair consisting of a sterically hindered phosphine and tris(pentafluorophenyl)borane for the catalytic hydrogenation of imines. This metal-free approach offers an alternative to traditional transition-metal-catalyzed reductions.

General Reaction Scheme

The overall transformation involves the activation of molecular hydrogen by the FLP, followed by the stepwise transfer of a proton and a hydride to the imine substrate, regenerating the FLP for the next catalytic cycle.

Caption: Catalytic cycle for imine hydrogenation by an FLP.

Quantitative Data Summary

The following table summarizes the catalytic performance of a representative phosphine/B(C₆F₅)₃ FLP system in the hydrogenation of various imine substrates.

| Entry | Imine Substrate | Phosphine Lewis Base | Product | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |

| 1 | N-Benzylideneaniline | Tri-tert-butylphosphine | N-Benzylaniline | >95 | 19 | 9.5 |

| 2 | N-(4-Methoxybenzylidene)aniline | Tri-tert-butylphosphine | N-(4-Methoxybenzyl)aniline | >95 | 19 | 9.5 |

| 3 | N-Benzylidene-4-methoxyaniline | Tri-tert-butylphosphine | N-Benzyl(4-methoxy)aniline | 92 | 18.4 | 9.2 |

| 4 | N-(1-Phenylethylidene)aniline | 2,2,6,6-Tetramethylpiperidine | N-(1-Phenylethyl)aniline | 85 | 17 | 8.5 |